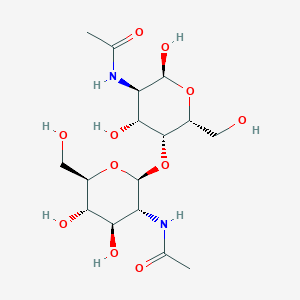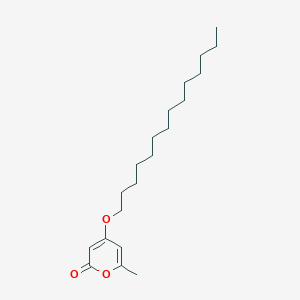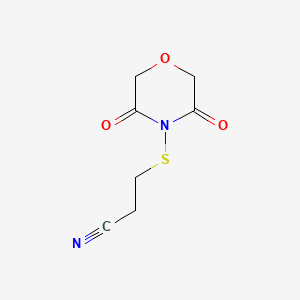
Crotamitone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crotamitone-d5 is a deuterated form of crotamitone, a topical scabicidal and antipruritic agent used for the treatment of scabies and pruritus (itching of the skin). The deuterated form, this compound, is often used in scientific research as a reference standard in various analytical applications .
Chemical Reactions Analysis
Crotamitone-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Crotamitone-d5 is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of crotamitone in various samples.
Biology: In studies involving the metabolism and pharmacokinetics of crotamitone.
Medicine: In the development and testing of new formulations and treatments for scabies and pruritus.
Industry: In the quality control and assurance of pharmaceutical products containing crotamitone.
Mechanism of Action
The mechanism of action of Crotamitone-d5 is similar to that of crotamitone. Crotamitone exerts its effects by producing a counter-irritation. As it evaporates from the skin, it produces a cooling effect that helps to divert the body’s attention away from the itching. It is also believed to be toxic to the scabies mite, although the exact mechanism is not fully understood .
Comparison with Similar Compounds
Crotamitone-d5 can be compared with other similar compounds, such as:
Crotamitone: The non-deuterated form, used for the same therapeutic purposes.
Butalbital-D5: Another deuterated compound used as a reference standard in analytical research.
Decamethylcyclopentasiloxane: A deuterated organosilicon compound used in various industrial applications.
This compound is unique in its specific use as a reference standard for crotamitone, providing enhanced precision in analytical measurements due to the presence of deuterium atoms.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
208.31 g/mol |
IUPAC Name |
(E)-N-(2-methylphenyl)-N-(1,1,2,2,2-pentadeuterioethyl)but-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3/b8-4+/i2D3,5D2 |
InChI Key |
DNTGGZPQPQTDQF-DQPOGWBTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC=C1C)C(=O)/C=C/C |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


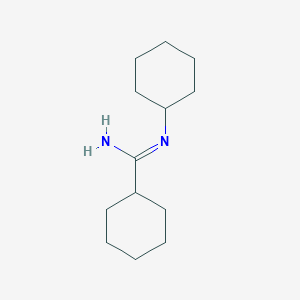
![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)

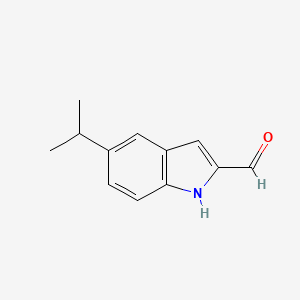
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)

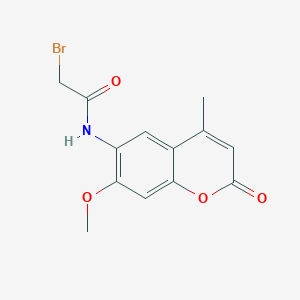

![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
